molecular formula C9H4F3NO2S B2404108 2-(Trifluoromethyl)-1,3-benzothiazole-4-carboxylic acid CAS No. 1781508-50-6

2-(Trifluoromethyl)-1,3-benzothiazole-4-carboxylic acid

Cat. No.: B2404108
CAS No.: 1781508-50-6
M. Wt: 247.19
InChI Key: JFVHMQXKZFMJLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trifluoromethyl groups are often used in pharmaceuticals and agrochemicals due to their unique properties . They are known to improve the biological activity of compounds, and their introduction into molecules can significantly alter the physical and chemical properties of the parent compound .


Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds can be complex and varies depending on the specific compound. For example, 2-trifluoromethyl thiazoles can be synthesized via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates .


Chemical Reactions Analysis

Trifluoromethyl groups can participate in various chemical reactions. For instance, they have been involved in coupling reactions, nucleophilic reactions, and electrophilic reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Trifluoromethyl groups can significantly alter these properties. For example, the introduction of the formyl group into position “2” of the boronic acids causes a significant increase of acidity .

Scientific Research Applications

  • Synthetic Chemistry : It's used in one-pot synthesis methods for creating derivatives of benzimidazole, benzoxazole, and benzothiazole. These derivatives are important for drug synthesis (Ge et al., 2007).

  • Catalysis : Samarium(III) triflate, a catalyst, is used for synthesizing benzothiazoles and benzoxazoles from various substituted aromatic carboxylic acids (Gorepatil et al., 2015).

  • Biological Activity : It's utilized in the synthesis of N-substituted-3-chloro-2-azetidinones, which have shown antibacterial and antifungal activities (Chavan & Pai, 2007).

  • Fluorescent Chemosensors : A benzothiazole-based compound has been developed for sensitive physiological pH sensing, demonstrating its utility in detecting pH fluctuations in biosamples (Li et al., 2018).

  • Pharmaceutical Research : The compound has been explored in the context of antitumor activities, where its derivatives show potential for cancer treatment (Stevens et al., 1996).

  • Optical Applications : It's used in the development of fluorescent probes for sensing pH and metal cations, highlighting its versatility in analytical chemistry (Tanaka et al., 2001).

  • Synthetic Pathways : Research into creating various benzothiazole derivatives and investigating their antimicrobial activities is another significant area of application (Thomas et al., 2003).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Trifluridine, a nucleoside metabolic inhibitor, is an example of a drug that contains a trifluoromethyl group. It is used to treat keratoconjunctivitis and epithelial keratitis caused by simplex virus, and as a part of chemotherapy for certain types of metastatic gastrointestinal cancers .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, Fluoro-3-(trifluoromethyl)phenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The use of trifluoromethyl groups in pharmaceuticals and agrochemicals is a growing field of research. Many novel applications of trifluoromethyl-containing compounds are expected to be discovered in the future .

Properties

IUPAC Name

2-(trifluoromethyl)-1,3-benzothiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO2S/c10-9(11,12)8-13-6-4(7(14)15)2-1-3-5(6)16-8/h1-3H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVHMQXKZFMJLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.